N-Methylciprofloxacin
Overview
Description
N-Methylciprofloxacin is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity. This compound retains the core structure of ciprofloxacin but includes a methyl group attached to the nitrogen atom in the piperazine ring, potentially altering its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylciprofloxacin typically involves the methylation of ciprofloxacin. One common method is the reaction of ciprofloxacin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-Methylciprofloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinolone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced quinolone derivatives.
Substitution: Substituted quinolone derivatives with various functional groups.
Scientific Research Applications
N-Methylciprofloxacin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacokinetics and pharmacodynamics of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various strains of bacteria, including those resistant to ciprofloxacin.
Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the synthesis of novel fluoroquinolone derivatives for pharmaceutical applications
Mechanism of Action
N-Methylciprofloxacin, like ciprofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: The parent compound with a broad spectrum of antibacterial activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness: N-Methylciprofloxacin is unique due to the presence of the methyl group on the nitrogen atom in the piperazine ring. This modification can potentially alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to ciprofloxacin. Additionally, it may exhibit different antibacterial activity and resistance profiles .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-20-4-6-21(7-5-20)16-9-15-12(8-14(16)19)17(23)13(18(24)25)10-22(15)11-2-3-11/h8-11H,2-7H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIOKSSHCOKKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878316 | |
Record name | N-METHYLCIPROFLOXACIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86483-46-7 | |
Record name | N-Methylciprofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86483-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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